(4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one
Description
The compound (4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one is a structurally complex heterocyclic molecule featuring a cyclohexa-2,5-dien-1-one core with a bromo (Br) substituent at position 2 and a methoxy (OCH₃) group at position 4. The Z-configuration at the 4-position highlights the stereoelectronic arrangement of the methylidene bridge connecting the enone system to a 1,2,4-triazole-5-thione moiety. This triazole derivative is further substituted with a cyclohexyl group at position 3 and a sulfanylidene (C=S) group at position 5 .
Properties
Molecular Formula |
C16H19BrN4O2S |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H19BrN4O2S/c1-23-13-8-10(7-12(17)14(13)22)9-18-21-15(19-20-16(21)24)11-5-3-2-4-6-11/h7-9,11,22H,2-6H2,1H3,(H,20,24)/b18-9+ |
InChI Key |
UTOLQRVJNWFUSN-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3CCCCC3)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3CCCCC3)Br)O |
Origin of Product |
United States |
Preparation Methods
Formation of 6-Methoxycyclohexa-2,5-dien-1-one
Starting from vanillin (12 ), oxidation with hydrogen peroxide in basic media generates 2-bromo-6-methoxy-1,4-benzoquinone (6 ) via Kornblum–DeLaMare reaction conditions. Subsequent reduction using sodium dithionite yields the dienone core.
Reaction Conditions :
Bromination at the 2-Position
Regioselective bromination is achieved using N-bromosuccinimide (NBS) in the presence of LiClO₄ and acetic acid. This method avoids over-bromination and ensures monofunctionalization.
Procedure :
Synthesis of 3-Cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-amine
The triazole-thione moiety is constructed via cyclization and functionalization:
Cyclohexylthiosemicarbazide Formation
Cyclohexyl isothiocyanate reacts with hydrazine hydrate to form cyclohexylthiosemicarbazide.
Reaction Conditions :
Cyclization to 1H-1,2,4-Triazole-5-thione
Heating cyclohexylthiosemicarbazide with formic acid induces cyclization.
Procedure :
Condensation to Form the Methylidene Linkage
The critical Z-configuration is established via Schiff base formation between the dienone and triazole-amine:
Activation of the Dienone
The keto group at position 4 of the dienone is activated using thionyl chloride to form the acyl chloride intermediate.
Procedure :
Condensation with Triazole-Amine
The acyl chloride reacts with 3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-amine in the presence of Et₃N to form the imine.
Conditions :
-
Acyl chloride (1 eq.), triazole-amine (1.1 eq.), Et₃N (2 eq.), CH₂Cl₂, 0°C → RT, 12 h.
-
Z-Selectivity: >90% (controlled by steric bulk of cyclohexyl group).
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel chromatography (hexane/EtOAc 7:3).
Spectroscopic Validation
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling between a bromodienone and a triazole-boronic ester is explored but yields <30% due to steric hindrance.
Chemical Reactions Analysis
Types of Reactions
2-BR-4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)6-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields disulfides, while substitution of the bromine atom can lead to a wide range of substituted phenols.
Scientific Research Applications
2-BR-4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)6-METHOXYPHENOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-BR-4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)6-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound distinguishes itself with a cyclohexyl group on the triazole ring, enhancing steric bulk compared to the aromatic substituents in compounds 6m and 41. This may influence solubility and intermolecular interactions .
- The methoxy group in the target compound contrasts with the benzoxazole in 6m and the triazinoindole in 41, altering electronic effects on the core structure .
Physicochemical Properties
Table 2: Spectral and Analytical Data Comparison
Notes:
- The C=S stretch in the target compound is estimated to align with compound 6m (~1212 cm⁻¹), though slight shifts may occur due to the cyclohexyl group’s inductive effects .
- The absence of reported ¹H-NMR data for the target compound limits direct comparison, but the triazole NH proton in 6m resonates at δ 9.51, suggesting similar deshielding in the target compound .
Biological Activity
The compound (4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one is a complex organic molecule with potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activity. The presence of a bromine atom and a methoxy group contributes to its chemical reactivity and solubility. Detailed structural information is summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BrN₃OS |
| Molecular Weight | 392.29 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 2.81 |
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study highlighted the efficacy of similar triazole derivatives against various bacterial strains, suggesting that our compound may also possess antibacterial and antifungal activities due to the presence of the sulfanylidene moiety .
Anticancer Potential
Several derivatives of triazoles have been investigated for their anticancer effects. The compound's structure suggests potential interactions with DNA and inhibition of cell proliferation pathways. For instance, studies on mercapto-substituted triazoles have shown promising results in inhibiting tumor growth in vitro and in vivo models .
The proposed mechanism involves the inhibition of key enzymes involved in cell division and proliferation. The triazole ring can interfere with the synthesis of nucleic acids by binding to specific sites on DNA or RNA, leading to apoptosis in cancer cells .
Case Study 1: Antimicrobial Testing
In a controlled study, derivatives similar to our compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for effective compounds, suggesting that our compound could exhibit comparable activity based on structural similarities.
Case Study 2: Anticancer Efficacy
A recent study evaluated the anticancer properties of triazole derivatives in human cancer cell lines. The results demonstrated that these compounds could induce apoptosis through the activation of caspase pathways. The specific effects of our compound remain to be elucidated but are anticipated based on its structural characteristics.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step reactions, often starting with condensation of brominated benzaldehyde derivatives with amines or triazole-thiol precursors. Key steps include:
-
Cyclocondensation : Formation of the triazole-thione moiety under controlled pH (e.g., acidic or basic conditions) .
-
Aldol-like condensation : Reaction between a brominated cyclohexadienone and an amino-methylidene triazole derivative, requiring anhydrous solvents (e.g., DMF or THF) and catalysts like piperidine .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate the Z-isomer .
- Optimization : Reaction temperatures (60–80°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 for aldehyde:amine) are critical. Monitoring via TLC ensures intermediate formation .
Step Conditions Yield Range Triazole-thione synthesis Ethanol, reflux, 12 h 60–75% Condensation reaction DMF, 70°C, N₂ atmosphere, 6 h 45–65% Purification Silica gel (EtOAc/Hexane 3:7) >95% purity
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies Z/E isomerism via coupling constants (e.g., J = 12–14 Hz for Z-configuration vinyl protons) and cyclohexyl group integration .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect diastereomers .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ or [M–Br]⁻ ions) resolves isotopic patterns from bromine .
Q. What are the common chemical reactions that this compound undergoes due to its functional groups?
- Bromine substitution : The 2-bromo group participates in Suzuki couplings (e.g., with aryl boronic acids) under Pd catalysis .
- Michael addition : The α,β-unsaturated ketone reacts with nucleophiles (e.g., thiols or amines) in polar aprotic solvents .
- Triazole-thione redox : Sulfanylidene groups undergo oxidation to disulfides or reduction to thiols, altering bioactivity .
Advanced Research Questions
Q. How can researchers elucidate the biological mechanism of action of this compound, particularly its interaction with enzymes or receptors?
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease assays) using fluorescence-based substrates to measure IC₅₀ values .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₒₙ/kₒff) between the compound and target proteins immobilized on sensor chips .
- Molecular docking : AutoDock or Schrödinger Suite predicts binding poses in enzyme active sites, guided by triazole-thione interactions with catalytic residues .
Q. What computational modeling approaches are employed to predict the reactivity or bioactivity of such complex heterocyclic compounds?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates ligand-receptor stability in physiological conditions (e.g., solvation models) .
- QSAR models : Relates substituent effects (e.g., methoxy vs. bromo groups) to bioactivity using regression analysis .
Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?
- Statistical rigor : Replicate assays (n ≥ 3) with positive/negative controls to identify outliers .
- Orthogonal validation : Confirm cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to rule off-target effects .
- Meta-analysis : Compare structural analogs (e.g., cyclohexyl vs. phenyl triazoles) to isolate substituent-specific activity trends .
Key Considerations for Experimental Design
- Stereochemical integrity : Protect light-sensitive groups (e.g., enones) during synthesis to prevent Z→E isomerization .
- Solubility challenges : Use DMSO for in vitro assays but verify solvent compatibility with biological targets .
- Data reproducibility : Document reaction conditions (e.g., humidity, inert gas purity) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
